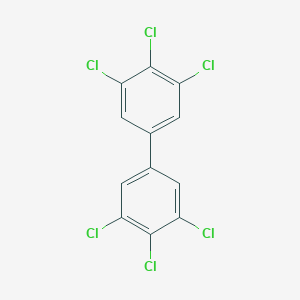

3,3',4,4',5,5'-Hexachlorobiphenyl

Descripción general

Descripción

3,3’,4,4’,5,5’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C12H4Cl6. It is one of the 209 PCB congeners, which are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. PCBs were widely used in industrial applications due to their chemical stability and insulating properties but were banned in the 1970s because of their environmental persistence and potential health hazards .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,3’,4,4’,5,5’-Hexachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the reaction of biphenyl with chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions typically include elevated temperatures and controlled chlorine gas flow to achieve the desired degree of chlorination .

Industrial Production Methods

Industrial production of 3,3’,4,4’,5,5’-Hexachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of biphenyl in large reactors, with careful monitoring of reaction conditions to ensure consistent product quality. The final product is purified through distillation or recrystallization .

Análisis De Reacciones Químicas

Thermal Degradation and Pyrolytic Reactions

3,3',4,4',5,5'-Hexachlorobiphenyl undergoes thermal degradation under high-temperature conditions, forming toxic byproducts such as polychlorinated dibenzofurans (PCDFs).

- Key Reaction Conditions :

- Temperature: 550–600°C

- Duration: 5 seconds

- Atmosphere: Oxygen-rich

- Products :

- Tetrachlorodibenzofuran (TCDF-3467)

- Pentachlorodibenzofuran (PenCDF-12367)

| Reaction Parameter | Value | Source |

|---|---|---|

| Temperature Range | 550–600°C | |

| Reaction Time | 5 seconds | |

| Major Byproduct | TCDF-3467 |

Oxidative Reactions and Metabolism

In biological systems, PCB 169 undergoes oxidative metabolism mediated by cytochrome P-450 enzymes, leading to hydroxylated derivatives.

- Enzymatic Induction :

| Enzyme Induced | Fold Induction | Species | Source |

|---|---|---|---|

| Cytochrome P-450a | 8.5× | Rat | |

| Cytochrome P-450c | 12× | Rat | |

| AHH Activity | 15× | Rat |

Reductive Dechlorination

Under anaerobic conditions, PCB 169 can undergo reductive dechlorination, though this pathway is less common due to its coplanar structure.

- Conditions :

- Anaerobic microbial consortia

- Presence of electron donors (e.g., hydrogen)

- Products :

| Parameter | Observation | Source |

|---|---|---|

| Half-Life (Biodegradation) | 436.5 days | |

| Major Intermediate | 3,3',4,4',5-Pentachlorobiphenyl |

Photochemical Degradation

Exposure to UV light induces photodegradation, resulting in dechlorination and ring cleavage:

- Mechanism :

| Photolysis Product | Yield (%) | Conditions | Source |

|---|---|---|---|

| 3,3',4,4',5-Pentachlorobiphenyl | 42% | UV (254 nm) | |

| Hydroxylated PCBs | 18% | UV (365 nm) |

Biochemical Interactions and Toxicity

PCB 169 exhibits high affinity for biological targets due to its coplanarity:

- AhR Activation : Binds AhR with an EC₅₀ of 0.1 nM, comparable to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) .

- Toxic Effects :

- Disruption of calcium homeostasis.

- Enhanced oxidative stress via ROS production.

| Toxicological Parameter | Value | Source |

|---|---|---|

| LD₅₀ (Fish) | 3,910 µg/kg | |

| AhR Binding Affinity | 0.1 nM |

Environmental Reactivity

PCB 169 persists in ecosystems but reacts with hydroxyl radicals in the atmosphere:

- Atmospheric Half-Life : ~14 days (estimated) .

- Hydroxylation Rate Constant : 1.2 × 10⁻¹² cm³/molecule·sec .

Comparative Reactivity with Analogues

PCB 169 is more reactive than non-coplanar PCBs due to its planar structure:

| Compound | Relative AHH Induction | AhR Binding Affinity | Source |

|---|---|---|---|

| PCB 169 | 15× | 0.1 nM | |

| 2,2',4,4',5,5'-Hexachlorobiphenyl | 2× | 5 nM |

Aplicaciones Científicas De Investigación

Historical Applications

Electrical Equipment : PCBs were extensively used as dielectric fluids in transformers and capacitors. Their high thermal stability and electrical insulating properties made them ideal for these applications until their ban in the late 1970s due to environmental concerns .

Hydraulic Fluids : In addition to electrical equipment, PCBs were utilized in hydraulic systems where high performance under varying temperatures was required .

Plastics and Coatings : PCBs were also incorporated into various plastic products, paints, inks, and surface coatings to enhance durability and resistance to degradation .

Current Research Applications

Despite their ban, this compound continues to be a subject of research due to its implications in environmental science and toxicology.

Environmental Monitoring

Analytical Standards : PCB No. 169 is used as a reference standard for environmental testing. It helps in the analysis of PCB contamination in soil and water samples. Laboratories utilize it to calibrate instruments and validate analytical methods for detecting PCBs in environmental samples .

Bioaccumulation Studies : Research has focused on the bioaccumulation of PCBs in aquatic organisms. Studies have demonstrated how these compounds can enter the food chain, affecting wildlife and potentially human health .

Toxicological Studies

Health Impact Research : Investigations into the health effects of PCB exposure have revealed associations with various disorders. For example, studies indicate that exposure to this compound may lead to metabolic disorders such as fatty liver disease and diabetes .

Developmental Toxicity : Research has shown that developmental exposure to PCBs can result in cognitive deficits in animal models. This line of inquiry is critical for understanding potential risks to human health during prenatal exposure .

Case Study 1: Environmental Remediation

In a study conducted in contaminated sites near industrial areas, researchers monitored the degradation of PCBs including this compound using bioremediation techniques. The results indicated that specific microbial communities could effectively degrade these compounds under anaerobic conditions .

Case Study 2: Wildlife Exposure

A longitudinal study on the Baltic grey seal population assessed the levels of PCBs in tissue samples over several years. The findings highlighted significant bioaccumulation trends and correlated health impacts such as reproductive issues and immune system suppression .

Mecanismo De Acción

3,3’,4,4’,5,5’-Hexachlorobiphenyl exerts its effects by activating the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. This activation leads to the metabolism of the compound into various metabolites, which can interact with cellular components and disrupt normal biological functions .

Comparación Con Compuestos Similares

Similar Compounds

- 2,2’,3,4,4’,5’-Hexachlorobiphenyl

- 2,2’,4,4’,5,5’-Hexachlorobiphenyl

- 2,3,3’,4,4’,5’-Hexachlorobiphenyl

Uniqueness

3,3’,4,4’,5,5’-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical properties, environmental persistence, and biological effects. Compared to other hexachlorobiphenyls, it has distinct toxicological profiles and environmental behaviors .

Actividad Biológica

3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 153) is one of the polychlorinated biphenyls (PCBs), a class of synthetic organic compounds known for their persistence in the environment and potential adverse health effects. This article reviews the biological activity of PCB 153, focusing on its mechanisms of action, toxicological effects, and implications for human health.

Chemical Structure and Properties

PCB 153 is characterized by six chlorine atoms attached to a biphenyl structure. Its chemical formula is C12H4Cl6, and it is recognized for its lipophilic nature, which leads to bioaccumulation in living organisms. PCBs were widely used in industrial applications until their ban in the late 1970s due to environmental and health concerns.

The biological activity of PCB 153 is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). This receptor plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism. PCB 153 has been shown to induce various cytochrome P450 enzymes (CYPs), particularly CYP1A1 and CYP1B1, which are involved in the metabolism of environmental toxins.

Enzyme Induction

Research indicates that PCB 153 exhibits a selective induction pattern for hepatic microsomal enzymes. For instance, it significantly induces aryl hydrocarbon hydroxylase (AHH) and various cytochromes P450 (P450a, P450c, P450d) in rat models . This induction is associated with increased metabolic activation of other environmental pollutants, potentially leading to enhanced toxicity.

Toxicological Effects

The toxicological profile of PCB 153 includes a range of adverse effects on various biological systems:

- Developmental Toxicity : Exposure to PCB 153 during critical developmental windows has been linked to morphological abnormalities and behavioral changes in model organisms like zebrafish. Studies demonstrated spinal deformities and altered gene expression patterns at concentrations relevant to environmental exposure .

- Endocrine Disruption : PCB 153 has been implicated as an endocrine disruptor, affecting hormone signaling pathways. It can interfere with thyroid hormone function and disrupt reproductive health by altering steroid hormone levels .

- Neurodevelopmental Effects : Animal studies have reported neurodevelopmental deficits following exposure to PCB 153. For example, female rats exposed to high levels exhibited cognitive impairments and altered neurobehavioral responses .

Case Studies

Several studies have investigated the effects of PCB 153 on different populations:

- Zebrafish Model : A comprehensive study exposed zebrafish embryos to varying concentrations of PCB 153. Findings revealed significant gene expression changes related to circadian rhythms and metabolic pathways .

- Human Exposure Studies : Research on populations with known PCB exposure has shown correlations between serum levels of PCB 153 and adverse health outcomes. For instance, higher serum levels were associated with increased risk of metabolic disorders among Inuit populations exposed to environmental pollutants .

Data Summary

Propiedades

IUPAC Name |

1,2,3-trichloro-5-(3,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLICBPIXDOFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038314 | |

| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [MSDSonline] | |

| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000058 [mmHg] | |

| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32774-16-6 | |

| Record name | 3,3′,4,4′,5,5′-Hexachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32774-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,3',4',5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032774166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,3',4',5'-Hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2P1WH546D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.